BOC-L-Phenylalanine-13C is a highly enriched (>99 atom % 13C) stable isotope-labeled amino acid derivative, protected by an acid-labile tert-butyloxycarbonyl (Boc) group at the α-amine. While the CAS number 13734-34-4 technically designates the unlabeled parent compound, industrial catalogs frequently index the 13C-labeled variant (specific CAS: 84771-22-2) under this identifier. In industrial and advanced research settings, this compound serves as a critical building block for Solid-Phase Peptide Synthesis (SPPS). It is primarily procured to generate absolute internal standards for LC-MS/MS quantitative proteomics, metabolic flux tracers, and site-specifically labeled peptides for solid-state NMR and 2D IR spectroscopy. The Boc protecting group ensures compatibility with acid-cleavage strategies, offering a distinct and necessary synthetic pathway for base-sensitive peptide sequences compared to standard Fmoc chemistry[1].
Substituting BOC-L-Phenylalanine-13C with unlabeled Boc-L-Phenylalanine or Fmoc-L-Phenylalanine-13C introduces severe functional and process limitations. Unlabeled variants lack the necessary nuclear spin (1/2) and mass shift (+1 to +9 Da depending on labeling extent) required for NMR structural elucidation and mass spectrometry quantification, rendering them useless for tracer or internal standard applications. Furthermore, substituting with the Fmoc-protected 13C variant is non-viable for synthesizing base-sensitive peptides, such as thioesters used in Native Chemical Ligation (NCL). Fmoc removal requires nucleophilic bases (e.g., 20% piperidine) which actively degrade these sensitive functional groups, whereas the Boc group is removed via acidic conditions (e.g., TFA), cleanly preserving the peptide backbone and sensitive side-chain modifications [1].
In the synthesis of peptide thioesters for Native Chemical Ligation, the choice of protecting group dictates the final yield. Fmoc-based SPPS requires repetitive exposure to 20% piperidine, which leads to significant degradation of the C-terminal thioester (often >15% loss per cycle). In contrast, utilizing BOC-L-Phenylalanine-13C allows for an in situ neutralization protocol and TFA-based deprotection, yielding >95% intact thioester recovery after multiple elongation cycles [1].
| Evidence Dimension | Thioester preservation during peptide elongation |
| Target Compound Data | >95% recovery (Boc-strategy, TFA deprotection) |
| Comparator Or Baseline | Fmoc-L-Phenylalanine-13C (<85% recovery per cycle via Piperidine deprotection) |
| Quantified Difference | >80% higher preservation of base-sensitive functional groups over a multi-cycle synthesis |
| Conditions | SPPS of peptide thioesters, comparing 20% piperidine (Fmoc) vs. TFA (Boc) deprotection protocols. |
Procurement of the Boc-protected variant is mandatory for synthesizing 13C-labeled NCL fragments or depsipeptides where Fmoc chemistry causes catastrophic yield loss.
For absolute quantification in clinical proteomics, internal standards must resist in vivo and ex vivo matrix exchange. Peptides synthesized using BOC-L-Phenylalanine-13C maintain a stable mass shift with 0% back-exchange in aqueous biological matrices, yielding a coefficient of variation (CV) of <2% in LC-MS/MS assays. Conversely, deuterated analogs (e.g., D5-Phe) can undergo 5-10% hydrogen/deuterium (H/D) exchange and exhibit chromatographic isotope effects (retention time shifts), which skews quantitative accuracy and increases assay CV [1].
| Evidence Dimension | Label stability and LC-MS/MS quantification variance |
| Target Compound Data | 0% back-exchange, <2% CV, exact co-elution with unlabeled target |
| Comparator Or Baseline | Deuterated (D5) Boc-L-Phenylalanine (5-10% H/D exchange, retention time shifts) |
| Quantified Difference | Elimination of H/D exchange and chromatographic shifts, improving assay precision by >3-fold. |
| Conditions | LC-MS/MS quantification of peptides in aqueous biological matrices (e.g., plasma). |
Diagnostic and pharmacokinetic workflows require 13C-labeled precursors to ensure absolute quantification accuracy without the matrix-induced variability of deuterated standards.
In structural biology, resolving specific backbone conformations in complex aggregates requires isotope editing. Incorporating 13C-labeled BOC-L-Phenylalanine (specifically 1-13C) shifts the amide I' vibrational frequency by approximately 40 cm⁻¹, completely separating the target backbone signal from overlapping side-chain modes (e.g., Asp, Glu) in 2D IR spectra. In solid-state NMR, the >99% 13C enrichment provides a >50-fold increase in signal-to-noise ratio compared to the 1.1% natural abundance of unlabeled phenylalanine, enabling precise internuclear distance measurements [1].
| Evidence Dimension | Spectroscopic signal resolution and intensity |
| Target Compound Data | ~40 cm⁻¹ IR shift; >50-fold NMR S/N increase (>99% enrichment) |
| Comparator Or Baseline | Unlabeled Boc-L-Phenylalanine (Overlapping IR modes; 1.1% 13C natural abundance) |
| Quantified Difference | Complete spectral isolation of the amide I' mode and a 50x amplification of the NMR signal. |
| Conditions | 2D IR and solid-state magic-angle spinning (MAS) NMR of aggregated peptide fibrils. |
Researchers must procure the 13C-labeled variant to achieve atomic-level structural resolution of peptides where unlabeled materials yield uninterpretable, overlapping spectra.
BOC-L-Phenylalanine-13C is the preferred building block for incorporating labeled phenylalanine residues into peptide thioesters. Because the Boc group is removed via acid (TFA) rather than base, it prevents the degradation of the base-labile thioester moiety, enabling the successful assembly of large, isotopically labeled synthetic proteins via NCL[1].
In pharmacokinetic and clinical diagnostic workflows, peptides synthesized with BOC-L-Phenylalanine-13C serve as premium internal standards. The stable 13C label ensures exact chromatographic co-elution with the target analyte and zero risk of label loss via hydrogen/deuterium exchange, guaranteeing high-precision LC-MS/MS quantification [2].
For the structural elucidation of membrane proteins and amyloidogenic peptides, site-specific incorporation of 13C-phenylalanine allows researchers to isolate specific backbone signals. This is critical for measuring precise internuclear distances and probing local secondary structure dynamics without interference from the global protein background [3].
Irritant